molecular formula C7H3ClINO B13671224 3-Chloro-4-iodobenzo[d]isoxazole

3-Chloro-4-iodobenzo[d]isoxazole

Cat. No.: B13671224
M. Wt: 279.46 g/mol
InChI Key: RDUAEPINTFSDDC-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzo[d]isoxazole is a high-value heterocyclic building block with the molecular formula C₇H₃ClINO and a molecular weight of 279.46 g/mol . This compound features a benzisoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in many clinically used drugs . The specific chloro and iodo substituents on the fused aromatic ring make it a versatile and multifunctional intermediate for further synthetic exploration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the iodine acts as an excellent leaving group . As a key synthetic intermediate, this compound is instrumental in the development of novel bioactive molecules. Isoxazole derivatives, in general, have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . Specific research has shown that substituted isoxazole derivatives can exhibit significant anti-inflammatory activity by interacting with the cyclooxygenase-2 (COX-2) enzyme, with good binding affinity and low toxicity profiles . The structural features of this compound make it a critical starting material for constructing more complex molecular architectures aimed at drug discovery programs for diseases such as cancer, neurodegenerative disorders, and infections . Application Notes: This reagent is suited for use in heterocyclic chemistry, medicinal chemistry research, and the synthesis of complex fused-ring systems. It serves as a precursor for the development of targeted therapies. Safety and Usage: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper safety protocols should be followed during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-iodo-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClINO/c8-7-6-4(9)2-1-3-5(6)11-10-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUAEPINTFSDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzo D Isoxazole Core Structures

Strategies for Annulation to Form the Benzo[d]isoxazole System

The annulation, or ring-forming, strategies to construct the benzo[d]isoxazole core are diverse, offering different pathways to access this important heterocyclic system.

Intramolecular cyclization is a powerful strategy for the synthesis of benzo[d]isoxazoles, typically involving the formation of a key bond to close the isoxazole (B147169) ring. One of the most common methods is the intramolecular 1,3-dipolar cycloaddition of nitrile oxides. nih.gov In this approach, a precursor molecule containing both a nitrile oxide and a suitable dipolarophile on the same aromatic ring is designed to undergo a spontaneous ring-closing reaction.

Another significant intramolecular approach is the cyclization of ortho-substituted nitroarenes. For instance, the dehydration of nitroalkanes tethered to an aromatic ring can lead to the in situ formation of a nitrile oxide, which then undergoes intramolecular cycloaddition. nih.gov Various dehydrating agents, such as Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride), have been employed to facilitate this transformation. nih.gov

A notable example of intramolecular cyclization involves the reaction of alkyne- or alkene-tethered aldoximes, which can be catalyzed by hypervalent iodine(III) species to yield polycyclic isoxazole derivatives. nih.gov This method proceeds through the in situ generation of a nitrile oxide from the aldoxime, followed by its intramolecular cycloaddition. nih.gov

Intramolecular Cyclization Approaches for Benzo[d]isoxazole Core
Starting Material Key Reagents/Conditions
o-AzidobenzaldehydeThermal or photochemical conditions
o-Nitroaryl derivative with an alkyne or alkene side chainDehydrating agent (e.g., Yamaguchi reagent), catalyst (e.g., ZrCl4)
Alkyne- or alkene-tethered aldoximeHypervalent iodine(III) species (e.g., from 2-iodobenzoic acid and m-CPBA)

Intermolecular cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a cornerstone in the synthesis of isoxazoles and can be adapted for the construction of the benzo[d]isoxazole system. beilstein-journals.org The most widely reported method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. beilstein-journals.orgrsc.org This reaction is highly efficient and allows for the introduction of a wide range of substituents on the resulting isoxazole ring. rsc.org

For the synthesis of benzo[d]isoxazoles, this would conceptually involve the reaction of a benzyne (B1209423) derivative with a suitable nitrile oxide. However, a more common and practical approach is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. beilstein-journals.org This method allows for the simultaneous construction of the C-C and C=N bonds of the isoxazole ring. beilstein-journals.org

Intermolecular Cycloaddition Approaches for Benzo[d]isoxazole Core
Reactant 1 Reactant 2
Nitrile OxideAlkyne
N-PhenoxyacetamideAldehyde

Targeted Synthesis of Halogenated Benzo[d]isoxazoles

The synthesis of specifically halogenated benzo[d]isoxazoles, such as 3-Chloro-4-iodobenzo[d]isoxazole, requires precise control over the regioselectivity of halogen introduction. This can be achieved either by direct halogenation of a pre-formed benzo[d]isoxazole or by utilizing precursors that already contain the desired halogen atoms.

The introduction of both a chlorine and an iodine atom at specific positions on the benzo[d]isoxazole ring is a synthetic challenge that can be addressed through direct halogenation or by using pre-functionalized starting materials.

Direct halogenation of the benzo[d]isoxazole ring system can be a straightforward approach, provided that the regioselectivity can be controlled. Electrophilic aromatic substitution reactions are typically employed for this purpose. The directing effects of the fused isoxazole ring and any existing substituents will govern the position of halogenation.

While specific examples for the direct chlorination and iodination of the parent benzo[d]isoxazole to yield the 3-chloro-4-iodo derivative are not extensively documented, general principles of electrophilic aromatic substitution on heterocyclic systems would apply. The isoxazole ring is generally considered to be electron-withdrawing, which would deactivate the benzene (B151609) ring towards electrophilic attack. However, the nitrogen and oxygen atoms can influence the regioselectivity of the substitution.

A tandem synthesis for structurally novel 3-chloro-4-iodoisoxazoles has been developed by mixing 1-copper(I) alkynes, dichloroformaldoxime, and molecular iodine. nih.gov This approach, while not demonstrated on a benzo[d]isoxazole system, provides a potential template for the direct and simultaneous introduction of both chloro and iodo substituents. nih.gov

Direct Halogenation Strategies
Halogenating Agent Typical Conditions
N-Chlorosuccinimide (NCS)Acid catalyst, various solvents
Iodine monochloride (ICl)Lewis acid catalyst, various solvents
Molecular Iodine (I2) with an oxidizing agentAcidic conditions
Dichloroformaldoxime and Molecular IodineWith 1-copper(I) alkynes

A more reliable and often preferred strategy for the synthesis of specifically halogenated benzo[d]isoxazoles is the use of precursors that already contain the chloro and iodo substituents in the desired positions. This approach circumvents the potential for poor regioselectivity in direct halogenation reactions.

For the synthesis of this compound, a plausible precursor would be a 2-substituted-4-chloro-5-iodophenol derivative. For example, a 2-azido-4-chloro-5-iodobenzaldehyde could undergo intramolecular cyclization upon heating or photolysis to yield the target molecule.

Alternatively, a 1,3-dipolar cycloaddition approach could be envisioned starting from a pre-halogenated precursor. For instance, the reaction of a 2-chloro-3-iodobenzyne with a suitable nitrile oxide could potentially lead to the formation of the desired this compound.

A Korean patent describes a multi-step synthesis of an isoxazole derivative starting from 3-chloro-4-iodophenol, indicating that pre-functionalized phenols are viable starting materials for complex halogenated isoxazoles. google.com

Pre-functionalization Strategies
Precursor Type Synthetic Transformation
2-Azido-4-chloro-5-iodobenzaldehydeIntramolecular cyclization (thermal or photochemical)
2-Amino-4-chloro-5-iodobenzaldehydeDiazotization followed by intramolecular cyclization
4-Chloro-5-iodosalicylic acid derivativeConversion to an oxime followed by cyclization

Regioselective Introduction of Chloro and Iodo Moieties

Advanced Synthetic Techniques Applicable to this compound

The construction of the benzo[d]isoxazole core, particularly with the specific substitution pattern of 3-chloro-4-iodo, can leverage several modern synthetic strategies. These methods often provide advantages over classical approaches by offering milder reaction conditions, improved yields, and greater functional group tolerance.

Hypervalent Iodine-Mediated Reactions for Isoxazole Formation

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for their ability to facilitate a variety of transformations under mild conditions. In the context of isoxazole synthesis, they are particularly effective in the generation of nitrile oxides from aldoximes, which are key intermediates in [3+2] cycloaddition reactions. rsc.orgumn.eduescholarship.orgrsc.org

The treatment of aldoximes with hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or iodosylbenzene (PhIO), can efficiently generate highly reactive, non-isolable nitrile oxides. escholarship.org These in-situ generated nitrile oxides can then readily undergo cycloaddition with suitable dipolarophiles, like alkynes, to form the isoxazole ring. rsc.org This method is characterized by its rapid reaction rates and high regioselectivity, often leading to 3,5-disubstituted isoxazoles in high yields. rsc.org A significant advantage of this approach is its metal-free nature, which circumvents issues of metal contamination in the final products. umn.edu Furthermore, the development of catalytic versions of this reaction, using a catalytic amount of a hypervalent iodine precursor in the presence of a stoichiometric oxidant, enhances its efficiency and sustainability. escholarship.org

One-pot procedures involving the hypervalent iodine-mediated generation of nitrile oxides from aldoximes and their subsequent cycloaddition have been successfully developed, providing a streamlined route to isoxazoles bearing various functional groups. rsc.org

Metal-Catalyzed Coupling Reactions in Benzo[d]isoxazole Synthesis

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the formation of benzo[d]isoxazole scaffolds is a significant area of development. Palladium-catalyzed reactions, in particular, have been instrumental in constructing the bicyclic ring system through C-H activation and annulation strategies.

A notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. This method facilitates the construction of both the C-C and C=N bonds of the 1,2-benzisoxazole (B1199462) ring system in a single step. rsc.org This approach has been successfully applied to the synthesis of pharmaceutically relevant molecules. rsc.org

Furthermore, palladium-catalyzed intramolecular C-H/C-Br bond cross-coupling of ortho-aroylated 3,5-diarylisoxazoles provides a facile and efficient route to dibenzosuberones bearing an isoxazole group. nih.gov This strategy demonstrates excellent functional group tolerance. nih.gov Nickel-catalyzed C-N cross-coupling reactions have also been established for the synthesis of N-aryl β-enamino esters from 5-alkoxy/phenoxy isoxazoles, showcasing the versatility of metal catalysis in modifying the isoxazole core. rsc.org

CatalystReactantsProductKey Features
PalladiumN-phenoxyacetamides, Aldehydes1,2-BenzisoxazolesC-H activation/[4+1] annulation
Palladiumortho-Aroylated 3,5-diarylisoxazolesDibenzosuberones with isoxazoleIntramolecular C-H/C-Br coupling
NickelOrganoboronic acids, 5-Alkoxy/phenoxy isoxazoles(Z)-N-aryl β-enamino estersC-N cross-coupling, N-O bond cleavage

Tandem Reaction Sequences for Benzo[d]isoxazole Scaffolds

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. In the synthesis of isoxazole derivatives, tandem approaches can streamline multi-step sequences into a single, efficient operation.

For instance, a scalable, solvent-free mechanochemical 1,3-dipolar cycloaddition between hydroxyimidoyl chlorides and terminal alkynes provides a quick route to 3,5-isoxazole derivatives. nih.gov This method can be performed under catalyst-free conditions or with a recyclable Cu/Al2O3 nanocomposite catalyst. nih.gov

Green Chemistry Approaches in Isoxazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Performing organic reactions in water as a solvent offers numerous environmental and practical benefits. "On-water" synthesis, where the reaction occurs at the interface of water and insoluble organic reactants, can lead to remarkable rate accelerations and high yields. The synthesis of 3,4,5-trisubstituted isoxazoles has been achieved in water via a [3+2]-cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides. beilstein-journals.org This method proceeds rapidly at room temperature and provides an environmentally friendly pathway to this important class of heterocycles. beilstein-journals.org Similarly, water-assisted generation of nitrile oxides from oxime halides under mild acidic conditions has been shown to facilitate cycloadditions with alkynes to produce isoxazoles without the need for a catalyst. nih.gov

Reaction TypeReactantsConditionsKey Advantages
[3+2]-CycloadditionNitrile oxides, 1,3-Diketones/β-ketoesters/β-ketoamidesWater, Room TemperatureFast, Environmentally friendly
Nitrile Oxide CycloadditionOxime halides, AlkynesWater, Mildly acidic (pH 4-5)Catalyst-free

Eliminating or replacing hazardous organic solvents is a key goal of green chemistry. Solvent-free reaction conditions, often facilitated by techniques like ball-milling or microwave irradiation, can lead to highly efficient and clean transformations. A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed using ball-milling conditions, reacting terminal alkynes and hydroxyimidoyl chlorides. nih.govrsc.org This mechanochemical approach can be performed with or without a catalyst and is reproducible on a gram scale. nih.govrsc.org

Microwave-assisted synthesis is another powerful green technique that can significantly accelerate reaction times and improve yields. The synthesis of isoxazole derivatives has been achieved using microwave irradiation, which enhances the reaction rate and selectivity compared to conventional heating methods. benthamdirect.comingentaconnect.comeurekaselect.com Additionally, the use of environmentally benign solvent systems, such as deep eutectic solvents (DES), provides a recyclable and less hazardous alternative to traditional organic solvents for isoxazole synthesis. nih.gov

Mechanistic Investigations of 3 Chloro 4 Iodobenzo D Isoxazole Formation and Reactions

Elucidation of Reaction Pathways for Isoxazole (B147169) Ring Construction

1,3-Dipolar Cycloaddition Mechanisms Involving Nitrile Oxides

The most prevalent and effective method for constructing the isoxazole ring is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govresearchgate.net Nitrile oxides, which are unstable and typically generated in situ, act as the 1,3-dipole that reacts with a dipolarophile (the alkyne) to form the five-membered isoxazole ring. chemtube3d.com This reaction is a type of [3+2] cycloaddition, where three atoms from the nitrile oxide and two atoms from the alkyne come together to form the heterocyclic ring. chemrxiv.org

Role of Intermediates in Cycloaddition and Cyclization Pathways

The 1,3-dipolar cycloaddition reaction proceeds through a concerted or stepwise mechanism involving specific intermediates. In a concerted pathway, the bond formation occurs simultaneously, while a stepwise mechanism involves the formation of a diradical or zwitterionic intermediate. The nature of the reactants and reaction conditions can influence which pathway is favored.

In the context of benzo[d]isoxazole synthesis, the cyclization step is crucial. For instance, the cyclization of 2-alkyn-1-one O-methyl oximes can be induced by an electrophile. nih.gov A plausible mechanism for the formation of 3,4,5-trisubstituted isoxazoles involves the deprotonation of a 1,3-diketone by a base to form a carbanion intermediate. nih.gov This carbanion then adds to the nitrile oxide to form an intermediate which subsequently cyclizes to the isoxazole ring. nih.gov The stability and reactivity of these intermediates are key factors in determining the reaction's success and the final product distribution. nih.govbeilstein-journals.org

Mechanistic Aspects of Halogenation and Halogen-Exchange Reactions

Halogenation of the benzo[d]isoxazole core introduces functional handles for further synthetic modifications. The position and nature of the halogen substituent are critical for the molecule's subsequent reactivity.

Electrophilic Halogenation Mechanisms

Electrophilic aromatic substitution is a common method for introducing halogens onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com In the case of isoxazoles, which are electron-deficient heterocycles, electrophilic substitution can be challenging. researchgate.net However, under specific conditions, direct halogenation is possible. For the iodination of an aromatic system, an oxidizing agent is often required to generate the electrophilic iodine species ("I+"). wikipedia.orgyoutube.com For instance, a mixture of iodine and an oxidizing agent like nitric acid or hydrogen peroxide can be used. wikipedia.orgnih.gov The mechanism involves the attack of the aromatic ring on the electrophilic halogen, leading to the formation of a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comkhanacademy.org The regioselectivity of the halogenation is influenced by the existing substituents on the ring. For isoxazoles, electrophilic substitution is known to favor the 4-position. reddit.com

An alternative approach to 4-iodoisoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using iodine monochloride (ICl). nih.gov This method provides a direct route to the desired halogenated isoxazole. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Isoxazole Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic compounds, particularly those with electron-withdrawing groups. masterorganicchemistry.com In this reaction, a nucleophile replaces a leaving group (like a halogen) on the aromatic ring. youtube.com The mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, thereby accelerating the reaction. masterorganicchemistry.com

For 3-chloro-4-iodobenzo[d]isoxazole, the chlorine atom at the 3-position can potentially be displaced by a nucleophile through an SNAr mechanism. The isoxazole ring itself acts as an electron-withdrawing group, facilitating the attack of a nucleophile. rsc.org The reaction of 5-nitroisoxazoles with various nucleophiles has been shown to proceed efficiently via SNAr, highlighting the susceptibility of the isoxazole ring to this type of transformation. rsc.org

Theoretical and Computational Chemistry Studies on Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools to investigate reaction mechanisms, predict reactivity, and understand the electronic structure of molecules. nih.govpku.edu.cn

Computational studies, often employing Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This allows for the detailed examination of reaction pathways, such as the concerted versus stepwise nature of 1,3-dipolar cycloadditions. For example, computational studies have been used to investigate the mechanism of isoxazole formation from the cycloaddition of nitrile oxides to alkynes, revealing details about the metallacycle intermediates involved in copper-catalyzed reactions. organic-chemistry.org

Furthermore, computational methods can elucidate the factors controlling regioselectivity in these reactions. By calculating the energies of different possible transition states, the preferred reaction pathway and the resulting major product can be predicted. Theoretical studies can also be applied to understand the mechanism of halogenation, providing insights into the nature of the electrophilic species and the stability of the intermediates. nih.gov

Density Functional Theory (DFT) Calculations for Transition State Analysis

Currently, there are no specific published studies detailing Density Functional Theory (DFT) calculations for the transition state analysis of the formation or reactions of this compound.

DFT is a powerful computational method used to investigate the electronic structure of molecules and to elucidate reaction mechanisms. For a compound like this compound, DFT calculations could provide invaluable insights into:

Formation Pathway: Determining the most energetically favorable pathway for its synthesis, for example, by modeling the transition states of the cyclization reaction. This would involve calculating the activation energies for different potential routes.

Reaction Mechanisms: Analyzing the transition states of its subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, which are common for halogenated aromatic compounds.

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR, UV-Vis) that could aid in its experimental characterization.

While general DFT studies have been performed on other isoxazole derivatives to understand their reactivity, specific data for this compound is needed to understand the specific influence of the chloro and iodo substituents on its chemical behavior. researchgate.net

Molecular Dynamics Simulations for Mechanistic Insights

Similarly, there is a lack of available literature on Molecular Dynamics (MD) simulations specifically focused on this compound.

MD simulations provide a means to study the dynamic behavior of molecules over time, offering a deeper understanding of:

Conformational Analysis: Exploring the different spatial arrangements (conformers) of the molecule and their relative stabilities.

Solvent Effects: Simulating how the surrounding solvent molecules influence the structure and reactivity of the compound.

Interaction with Biomolecules: In the context of medicinal chemistry, MD simulations are crucial for understanding how a ligand like this compound might bind to and interact with a biological target, such as a protein receptor. This can reveal key binding interactions and the stability of the ligand-protein complex.

The absence of such computational studies for this compound highlights a gap in the current scientific knowledge. Future research employing DFT and MD simulations would be instrumental in unlocking a deeper understanding of the chemical and physical properties of this specific halogenated benzisoxazole, potentially paving the way for its application in various scientific fields.

Derivatization and Functionalization of 3 Chloro 4 Iodobenzo D Isoxazole

Synthesis of Structurally Diverse 3-Chloro-4-iodobenzo[d]isoxazole Derivatives

The synthesis of structurally diverse derivatives from this compound primarily revolves around the selective functionalization of the carbon-halogen bonds. The differential reactivity of the chloro and iodo substituents allows for a stepwise and controlled introduction of various functionalities.

The carbon-iodine bond at the 4-position is significantly more reactive than the carbon-chlorine bond at the 3-position towards palladium-catalyzed cross-coupling reactions. This reactivity difference is a cornerstone for the selective derivatization of the 4-position while leaving the 3-chloro group intact for potential subsequent modifications. Common cross-coupling reactions employed for the functionalization of similar iodo-substituted heterocyclic systems include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, respectively.

For instance, in related 4-iodoisoxazole (B1321973) systems, palladium-catalyzed Sonogashira cross-coupling reactions with terminal alkynes have been successfully employed to synthesize C4-alkynylisoxazoles in high yields. researchgate.net Similarly, Suzuki-Miyaura coupling of 4-iodoisoxazoles with various boronic acids has been utilized to construct diverse libraries of 3,4,5-trisubstituted isoxazoles. nih.gov While direct examples for this compound are not extensively documented in publicly available literature, the established reactivity patterns of iodo-substituted isoxazoles provide a strong basis for its analogous derivatization.

Rational Design of Derivatives for Specific Academic Objectives

The rational design of this compound derivatives is a targeted approach to synthesize molecules with predefined properties for academic research, particularly in medicinal chemistry and materials science. This strategy involves the careful selection of substituents to be introduced onto the core scaffold to interact with specific biological targets or to achieve desired physicochemical characteristics.

A key academic objective in the derivatization of benzo[d]isoxazoles is the discovery of novel bioactive compounds. For example, in a study focused on the development of hypoxia-inducible factor (HIF)-1α inhibitors, a series of benzo[d]isoxazole derivatives were designed and synthesized. acs.org Although not starting from the exact 3-chloro-4-iodo precursor, this research highlights the potential of the benzo[d]isoxazole scaffold in generating potent biological modulators. The introduction of specific side chains at various positions of the benzo[d]isoxazole ring led to the identification of compounds with significant inhibitory activity against HIF-1α transcription. acs.org

The chloro substituent at the 3-position can be a crucial element in the rational design process. In some contexts, the presence of a chlorine atom can enhance the biological activity of a molecule. For instance, structure-activity relationship (SAR) studies on certain bioactive heterocyclic compounds have revealed that the presence of electron-withdrawing groups, such as chlorine, can lead to increased potency.

The following table illustrates a hypothetical rational design strategy for academic objectives based on the known reactivity of the parent scaffold.

Derivative Structure (Hypothetical)R-Group at C4R'-Group at C3 (Post-modification)Academic Objective
Aryl/HeteroarylChloroExploration of novel kinase inhibitors
AlkynylChloroDevelopment of fluorescent probes
Substituted AmineChloroInvestigation of novel antibacterial agents

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds, which can then be screened for desired properties. The this compound scaffold is well-suited for combinatorial approaches due to its two distinct points of diversification.

The general strategy for building a combinatorial library from this scaffold would involve a two-step diversification process. First, the more reactive 4-iodo position would be subjected to a variety of palladium-catalyzed cross-coupling reactions with a diverse set of building blocks (e.g., a library of boronic acids for Suzuki coupling or a library of terminal alkynes for Sonogashira coupling). This would generate a series of 4-substituted-3-chlorobenzo[d]isoxazole intermediates.

In a second step, the less reactive 3-chloro position could be targeted for further diversification. While requiring more forcing reaction conditions, nucleophilic aromatic substitution or other cross-coupling reactions could be employed to introduce a second level of diversity.

A study on the solution-phase synthesis of a diverse library of highly substituted isoxazoles demonstrates the feasibility of this approach for the broader isoxazole (B147169) class. nih.gov In this work, 4-iodoisoxazoles were reacted with various cross-coupling partners, including boronic acids, acetylenes, styrenes, and amines, to generate a 51-member library of 3,4,5-trisubstituted isoxazoles. nih.gov The reactions were adapted for parallel synthesis, a key technique in combinatorial chemistry. nih.gov

Another example in the broader field of heterocyclic chemistry is the combinatorial synthesis of a 1,4-benzodiazepine (B1214927) library, where a multi-component reaction strategy was used to generate a large and diverse set of molecules for biological screening. nih.gov

The table below outlines a potential combinatorial library generation scheme based on the this compound scaffold.

Library Generation StepReaction TypeBuilding Block Library (Examples)Resulting Intermediate/Product Library
Step 1: C4-Functionalization Suzuki-Miyaura CouplingLibrary of diverse aryl and heteroaryl boronic acidsLibrary of 4-aryl/heteroaryl-3-chlorobenzo[d]isoxazoles
Sonogashira CouplingLibrary of terminal alkynes with various substituentsLibrary of 4-alkynyl-3-chlorobenzo[d]isoxazoles
Step 2: C3-Functionalization Buchwald-Hartwig AminationLibrary of primary and secondary aminesLibrary of 4-substituted-3-aminobenzo[d]isoxazoles
Nucleophilic Aromatic SubstitutionLibrary of various nucleophiles (e.g., alkoxides, thiolates)Library of 4,3-disubstituted benzo[d]isoxazoles

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Methodologies for SAR/SPR Derivation

Several methodologies are employed to elucidate the SAR and SPR of a compound like 3-Chloro-4-iodobenzo[d]isoxazole.

QSAR represents a computational and statistical approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. mst.dkijpsr.com For a series of benzisoxazole derivatives, a QSAR model might correlate descriptors such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity) with a specific biological endpoint, such as inhibitory concentration (IC50) against a particular enzyme. nih.gov

A hypothetical QSAR study on a series of 3-chloro-4-substituted-benzo[d]isoxazoles could yield an equation like:

log(1/IC50) = 0.6logP + 0.4σ - 0.2MR + c*

This equation would suggest that increasing lipophilicity (logP) and electron-withdrawing character (positive σ) at the 4-position, while minimizing steric bulk (MR), could enhance biological activity.

FBDD is a powerful strategy in modern drug discovery that begins with the identification of low-molecular-weight fragments that bind weakly to a biological target. biosolveit.deslideshare.netnih.gov These initial hits are then grown, linked, or merged to develop more potent and selective lead compounds. youtube.com The benzisoxazole core can be considered a key fragment that provides a foundational scaffold for interaction with various biological targets. nih.gov

In the context of this compound, the benzisoxazole moiety itself would be the starting fragment. The subsequent lead optimization process would involve exploring the impact of the chloro and iodo substituents at positions 3 and 4, respectively. This iterative process aims to enhance binding affinity and selectivity by systematically modifying the chemical structure. nih.gov

Computational methods are indispensable in modern SAR and SPR analysis. Molecular docking simulations, for instance, can predict the binding orientation and affinity of a ligand like this compound within the active site of a target protein. nih.govnih.gov These studies provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding. nih.gov

Molecular dynamics (MD) simulations can further explore the stability of the ligand-protein complex over time. By simulating the dynamic behavior of the system, researchers can gain a deeper understanding of how the compound affects the protein's conformation and function. nih.gov

Impact of Halogen Substituents on Electronic and Steric Profiles

The presence and nature of halogen substituents on an aromatic ring significantly influence a molecule's electronic and steric properties, which in turn affect its biological activity. In this compound, the chlorine at position 3 and the iodine at position 4 play crucial roles.

Steric Effects: The size of the halogen atom (I > Cl) introduces steric bulk, which can dictate the molecule's preferred conformation and its ability to fit into a binding pocket. The larger iodine atom at the 4-position could provide favorable van der Waals interactions or, conversely, create steric hindrance that prevents optimal binding.

Halogen Bonding: A particularly important non-covalent interaction for halogenated compounds is the halogen bond. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on another molecule, such as a carbonyl oxygen or a nitrogen atom in a protein. The ability of iodine to form strong halogen bonds could be a key determinant of the biological activity of this compound.

The following table illustrates the general properties of chlorine and iodine as substituents:

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Polarizability (ų)
Chlorine (Cl)1.753.162.18
Iodine (I)1.982.665.35

This table provides a general comparison of the physicochemical properties of chlorine and iodine.

Influence of Core Scaffolds on Activity and Interactions

The benzisoxazole core is a bicyclic aromatic heterocycle that provides a rigid framework for the presentation of substituents in a defined spatial orientation. This scaffold is considered "privileged" because it is found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and antipsychotic properties. nih.govacs.org

The isoxazole (B147169) ring within the benzisoxazole structure is a key pharmacophoric element. Its geometry and electronic properties allow it to participate in various non-covalent interactions with biological targets. researchgate.netresearchgate.net The fusion of the isoxazole ring with the benzene (B151609) ring creates a larger, more lipophilic system that can readily cross cell membranes.

The specific substitution pattern on the benzisoxazole scaffold is critical for determining its biological target and potency. For example, substitutions at the 3-position have been shown to be crucial for the activity of many benzisoxazole derivatives. researchgate.net The combination of substituents at both the 3 and 4-positions, as seen in this compound, allows for fine-tuning of the molecule's properties to achieve desired activity and selectivity.

Advanced Research Applications and Potential Translational Avenues Pre Clinical Focus

In Vitro Biological Target Engagement and Mechanistic Studies

The benzo[d]isoxazole moiety is a versatile pharmacophore that interacts with a wide range of biological targets. nih.gov Halogenation, a common strategy in drug design, can enhance binding affinities and alter metabolic stability. nih.gov

Derivatives of the isoxazole (B147169) and benzo[d]isoxazole core have demonstrated inhibitory activity against several important enzyme classes.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Certain substituted isoxazoles have been shown to inhibit COX and LOX enzymes, which are key players in inflammatory pathways. nih.gov For instance, compounds with chloro or bromo substitutions on an associated phenyl ring have exhibited significant anti-inflammatory activity and selectivity towards COX-2. nih.gov

Tyrosine Kinase Inhibition: 3-amino-benzo[d]isoxazole based compounds have been evaluated as inhibitors of the c-Met tyrosine kinase, a receptor involved in tumor growth and metastasis. nih.gov

Other Enzyme Targets: Research on related structures suggests potential inhibitory activity against other enzymes. For example, some isoxazole derivatives have shown to inhibit sPLA2, an enzyme implicated in inflammatory diseases and cancer. nih.gov The introduction of electron-withdrawing groups like fluorine and trifluoromethyl on an associated phenyl ring enhanced this inhibitory activity. nih.gov

Table 1: Examples of Enzyme Inhibition by Isoxazole and Benzo[d]isoxazole Derivatives

Compound ClassTarget EnzymePotential Therapeutic Area
Substituted IsoxazolesCOX-2Inflammation
3-amino-benzo[d]isoxazolesc-Met Tyrosine KinaseCancer
Isoxazole DerivativessPLA2Inflammation, Cancer

Dopamine (B1211576) and Serotonin (B10506) Receptors: Several 1,2-benzisoxazole (B1199462) derivatives are established atypical antipsychotics that exhibit polypharmacology, binding to multiple receptors including dopamine (D2) and serotonin (5-HT2A) receptors. nih.gov This dual antagonism is a key mechanism for their efficacy in treating schizophrenia.

AMPA Receptor Modulation: Isoxazole-4-carboxamide derivatives have been studied as modulators of AMPA receptors, which are involved in nociceptive transmission. nih.gov Certain derivatives with chloro-substitutions have shown potent inhibitory effects on AMPA receptor-mediated currents. nih.gov

Given the prevalence of the benzo[d]isoxazole core in CNS-active agents, exploring the interaction of 3-Chloro-4-iodobenzo[d]isoxazole with various neurotransmitter receptors, including NMDA receptors, would be a logical avenue for future research.

The biological effects of benzo[d]isoxazole derivatives are often linked to their ability to modulate key cellular signaling pathways.

SIRT1 Inhibition: Trifluoromethyl substituted isoxazole derivatives have been investigated as inhibitors of SIRT1, a class III histone deacetylase involved in various cellular processes, including metabolism and aging. nih.gov

Anticancer Mechanisms: The antitumor activity of some isoxazole derivatives has been linked to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. nih.gov

Development of Chemical Probes and Ligands

The development of potent and selective inhibitors for biological targets is crucial for understanding their function. nih.gov The benzo[d]isoxazole scaffold, with its tunable properties, is a valuable starting point for the design of chemical probes. The introduction of specific substituents, such as the chloro and iodo groups in this compound, could be exploited to develop selective ligands for various proteins. The iodine atom, in particular, can be utilized for the introduction of a radiolabel for imaging studies or a photoreactive group for target identification studies.

Applications in Material Science and Organic Electronics (Excluding Explicit Physical Properties)

Heterocyclic compounds like isoxazoles have found applications beyond the realm of biology. researchgate.net

Semiconductors: Polyisoxazoles have been explored for their potential as semiconductors. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives, which share some structural similarities with benzo[d]isoxazoles in terms of being aromatic heterocyclic systems, are widely used in OLEDs due to their tunable electronic structure and good charge transport properties. mdpi.com The inherent properties of the benzo[d]isoxazole ring system could potentially be harnessed for similar applications in organic electronics. The substitution pattern, including the presence of halogens, would be expected to influence the electronic properties and intermolecular interactions, which are critical for device performance.

Role in Multi-Target Modulators and Polypharmacology Research

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer and CNS disorders. nih.gov The 1,2-benzisoxazole scaffold is considered a privileged structure that can be tailored to interact with a diverse range of biological targets. nih.gov

Several clinically used drugs based on the 1,2-benzisoxazole core, such as the antipsychotics risperidone (B510) and paliperidone, exhibit polypharmacological profiles by targeting multiple neurotransmitter receptors. nih.gov This multi-target engagement is believed to contribute to their therapeutic efficacy and side-effect profiles. The specific substitution pattern of this compound could potentially be optimized to create novel multi-target modulators for various diseases. The presence of two different halogen atoms at specific positions offers a handle for fine-tuning the binding affinities to a desired set of targets.

Investigative Research into Photophysical and Spectroscopic Properties (Focus on Theoretical Frameworks)

The photophysical and spectroscopic characteristics of this compound are primarily understood through theoretical and computational frameworks, as extensive experimental data for this specific molecule is not widely available in public literature. The theoretical investigation of benzo[d]isoxazole derivatives provides a robust foundation for predicting and understanding their electronic and optical properties. These studies are crucial for designing molecules with tailored photophysical behaviors for advanced research applications.

Theoretical approaches, particularly those rooted in quantum chemistry, are instrumental in elucidating the electronic structure, transition energies, and excited-state properties of complex organic molecules like this compound. The primary methods employed for such investigations are Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov

DFT is utilized to determine the optimized ground-state geometry of the molecule, which is the most stable arrangement of its atoms. From this optimized geometry, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter as it provides a first approximation of the molecule's electronic excitation energy and chemical reactivity. researchgate.netnih.gov

For a more detailed understanding of the photophysical properties, TD-DFT calculations are performed on the optimized ground-state structure. researchgate.netnih.gov This method allows for the prediction of vertical excitation energies, which correspond to the energies of absorbed photons that induce electronic transitions from the ground state to various excited states. These calculated energies can be directly correlated with the absorption maxima (λmax) observed in experimental UV-Visible absorption spectra. The calculations also yield the oscillator strength for each transition, a theoretical measure of the probability of a given electronic transition occurring. Transitions with higher oscillator strengths are more intense in the absorption spectrum.

The influence of the solvent environment on the spectroscopic properties is also a key aspect of theoretical investigations. Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated into DFT and TD-DFT calculations to simulate the effect of different solvents on the molecule's electronic structure and absorption spectra. researchgate.net The polarity of the solvent can significantly influence the stability of the ground and excited states, leading to shifts in the absorption maxima.

In the case of this compound, the presence of halogen atoms (chlorine and iodine) is expected to have a significant impact on its photophysical properties. The heavy atom effect, particularly from the iodine atom, can influence the rates of intersystem crossing from singlet to triplet excited states. rsc.org This is a critical factor in determining the fluorescence and phosphorescence quantum yields of the molecule. Theoretical models can be employed to calculate the spin-orbit coupling between singlet and triplet states, providing insight into these processes.

While specific experimental data for this compound is scarce, the theoretical frameworks established for related benzo[d]isoxazole derivatives provide a clear roadmap for its photophysical characterization. The table below illustrates the type of data that would be generated from a DFT and TD-DFT study of this compound.

Table 1: Theoretically Predicted Photophysical Properties of this compound

ParameterDescriptionPredicted Value/Data TypeTheoretical Method
Ground State GeometryThe optimized, lowest energy structure of the molecule.Set of atomic coordinatesDFT (e.g., B3LYP/6-31+G(d,p))
EHOMOEnergy of the Highest Occupied Molecular Orbital.eVDFT (e.g., B3LYP/6-31+G(d,p))
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.eVDFT (e.g., B3LYP/6-31+G(d,p))
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.eVDFT (e.g., B3LYP/6-31+G(d,p))
λmax (Absorption)Wavelength of maximum absorption corresponding to the S0 → S1 transition.nmTD-DFT (e.g., TD-B3LYP/6-31+G(d,p))
Oscillator Strength (f)Theoretical intensity of the electronic transition.DimensionlessTD-DFT (e.g., TD-B3LYP/6-31+G(d,p))
Dipole Moment (μ)Measure of the molecule's overall polarity.DebyeDFT (e.g., B3LYP/6-31+G(d,p))

Disclaimer: The values in this table are illustrative of the data types obtained from theoretical calculations and are not based on actual experimental or computational results for this compound found in the cited literature.

Further computational analysis, such as Natural Bond Orbital (NBO) analysis, can provide deeper insights into the electronic delocalization and intramolecular charge transfer characteristics of the molecule, which are fundamental to its photophysical behavior. nih.gov

Analytical and Characterization Methodologies in Isoxazole Research

Advanced Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)

Spectroscopic methods are indispensable for the structural characterization of isoxazole (B147169) compounds. These techniques provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique is used to determine the number and environment of hydrogen atoms in a molecule. In the context of isoxazole derivatives, the chemical shifts (δ) of protons provide insights into their electronic environment. For instance, aromatic protons in substituted isoxazoles typically appear in the downfield region of the spectrum. jocpr.comrsc.org The coupling constants (J) between adjacent protons help to establish their connectivity. nih.gov For example, the ¹H NMR spectrum of a substituted isoxazole might show a singlet for the isoxazole ring proton and multiplets for the protons on the aromatic rings. rsc.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign proton and carbon signals and to determine the connectivity between different parts of the molecule, which is especially useful for complex structures. nih.govresearchgate.net

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. acs.orgresearchgate.net In the analysis of isoxazole derivatives, techniques like Electrospray Ionization (ESI) are often used. nih.gov The mass spectrum will show a molecular ion peak ([M+H]⁺) corresponding to the mass of the compound plus a proton. nih.govnih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. jocpr.com

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. icm.edu.plresearchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For isoxazole derivatives, characteristic IR absorption bands would be observed for the C=N, C=C, and C-O bonds within the isoxazole ring and any other functional groups present in the substituents. nih.gov

UV-Visible Spectroscopy:

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. nih.govacs.org The wavelength of maximum absorption (λmax) can be influenced by the substituents on the isoxazole ring and can be used for quantitative analysis. nih.gov

Below is a table summarizing the application of these spectroscopic techniques in the analysis of isoxazole derivatives.

Spectroscopic Data for Isoxazole Derivatives
TechniqueInformation ObtainedExample Application
¹H NMRNumber and environment of protons, connectivityIdentifying the position of substituents on the isoxazole ring. rsc.orgnih.gov
¹³C NMRCarbon skeleton of the moleculeConfirming the number and types of carbon atoms. nih.govicm.edu.pl
Mass SpectrometryMolecular weight and elemental compositionDetermining the molecular formula of a newly synthesized isoxazole derivative. acs.orgnist.gov
IR SpectroscopyPresence of functional groupsDetecting characteristic bonds of the isoxazole ring. nih.gov
UV-Visible SpectroscopyElectronic transitionsQuantitative analysis and studying electronic properties. nih.govacs.org

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method is crucial for determining the absolute stereochemistry and conformational analysis of isoxazole derivatives, which is often not possible to determine definitively by spectroscopic methods alone. researchgate.net

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is then analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms can be determined, providing bond lengths, bond angles, and torsional angles. mdpi.com

For isoxazole-containing compounds, X-ray crystallography can:

Determine the planarity of the isoxazole ring and the orientation of any substituents.

Elucidate the conformation of flexible side chains.

Establish the absolute configuration of chiral centers, which is critical for understanding the biological activity of many pharmaceutical compounds. nih.gov

Provide insights into intermolecular interactions, such as hydrogen bonding and stacking interactions, in the solid state. nih.gov

The data obtained from X-ray crystallography is often presented in the form of crystallographic information files (CIFs), which can be used to visualize the three-dimensional structure of the molecule.

Crystallographic Data for an Example Isoxazole Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
Unit Cell Dimensionsa = X Å, b = Y Å, c = Z Å, β = γ°
VolumeV ų
Z4
Density (calculated)ρ g/cm³

Note: The values in this table are placeholders and would be specific to the compound being analyzed.

Chromatographic and Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification of synthesized isoxazole compounds and for the analysis of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For isoxazole derivatives, reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase. usda.gov The retention time of a compound in the HPLC system is a characteristic property that can be used for its identification. HPLC can be coupled with a variety of detectors, such as UV-Vis or mass spectrometry (LC-MS), to provide further structural information about the separated components. usda.govchromatographyonline.com

Gas Chromatography (GC):

GC is suitable for the analysis of volatile and thermally stable compounds. nih.gov While many isoxazole derivatives may not be sufficiently volatile for GC analysis without derivatization, this technique can be useful for the analysis of volatile starting materials or byproducts in a reaction mixture. chromatographyonline.com Similar to HPLC, GC can be coupled with mass spectrometry (GC-MS) for powerful analytical capabilities. nih.govlpdlabservices.co.uk

Supercritical Fluid Chromatography (SFC):

SFC is a type of chromatography that uses a supercritical fluid as the mobile phase. It offers advantages over HPLC in terms of speed and reduced solvent consumption. chromatographyonline.comnih.gov SFC has been successfully used for the preparative enantioseparation of chiral isoxazole derivatives, allowing for the isolation of pure enantiomers for further study. nih.gov

Column Chromatography:

Column chromatography is a fundamental purification technique used to separate compounds on a larger scale. nih.gov A solid adsorbent, such as silica (B1680970) gel, is used as the stationary phase, and a solvent or mixture of solvents is used as the mobile phase to elute the compounds from the column. nih.gov This method is often the primary technique used to purify newly synthesized isoxazole derivatives.

The choice of chromatographic technique depends on the properties of the isoxazole derivative being analyzed, such as its polarity, volatility, and the scale of the separation required.

Chromatographic Methods for Isoxazole Analysis and Purification
TechniquePrincipleApplication in Isoxazole Research
HPLCSeparation based on partitioning between a liquid mobile phase and a solid stationary phase. nih.govPurity analysis, quantitative determination, and preparative separation. usda.gov
GCSeparation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. nih.govAnalysis of volatile precursors and byproducts. chromatographyonline.com
SFCSeparation using a supercritical fluid as the mobile phase. nih.govChiral separations of isoxazole enantiomers. nih.gov
Column ChromatographySeparation on a larger scale using a solid adsorbent and a liquid mobile phase. nih.govPrimary purification of synthesized isoxazoles. nih.gov

Purity Assessment and Validation Methods

Ensuring the purity of a chemical compound is critical for obtaining reliable data in subsequent studies. Several methods are used to assess the purity of isoxazole derivatives.

Melting Point Determination:

For crystalline solids, the melting point is a useful indicator of purity. A pure compound will typically have a sharp melting point range, whereas an impure compound will melt over a broader temperature range and at a lower temperature than the pure substance. rsc.org

Elemental Analysis:

Elemental analysis determines the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the compound. nih.govresearchgate.net

Chromatographic Purity:

The purity of a compound can be assessed using chromatographic techniques like HPLC and GC. A pure compound should ideally show a single peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, and the purity can be expressed as a percentage of the total peak area. usda.govnih.gov

Spectroscopic Validation:

The spectroscopic data (NMR, MS, IR) obtained for a synthesized compound should be consistent with the expected structure and free from signals corresponding to impurities. nih.govicm.edu.pl

The combination of these methods provides a comprehensive assessment of the purity of an isoxazole compound, ensuring its suitability for further research and application.

Q & A

Basic: What are the common synthetic routes for preparing 3-Chloro-4-iodobenzo[d]isoxazole, and how do reaction conditions influence product selectivity?

The synthesis of halogenated isoxazoles often involves cycloaddition reactions or functionalization of preformed isoxazole cores. For example, aliphatic aldehydes react with nitro compounds under amine catalysis to form isoxazole derivatives, with selectivity influenced by catalysts (e.g., NaHSO₄/SiO₂ or Amberlyst 15) . Iodination and chlorination steps may employ electrophilic substitution or metal-mediated coupling. The use of Schiff bases as intermediates can improve regioselectivity in aromatic systems . Solid acid catalysts enhance yield and reduce side reactions compared to traditional methods .

Advanced: How can computational models (e.g., DFT or DRFP) optimize reaction pathways for synthesizing this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and transition states, aiding in rationalizing regioselectivity during iodination or cyclization . The Differential Reaction Fingerprint (DRFP) model can forecast reaction yields and identify optimal conditions (e.g., solvent, temperature) even with limited training data, reducing trial-and-error experimentation . For example, DRFP outperforms traditional methods in predicting outcomes for isoxazole additive systems .

Basic: What spectroscopic and computational techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., iodobenzene vs. isoxazole ring protons) .
  • FT-IR : Confirms functional groups (e.g., C-I stretch at ~500 cm⁻¹).
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structural studies of analogous isoxazole derivatives .
  • DFT : Validates experimental data by simulating vibrational spectra and electronic transitions .

Advanced: How do substituents (e.g., iodine vs. chlorine) on the isoxazole ring modulate biological activity, and what SAR studies support this?

The electron-withdrawing effects of Cl and I influence π-π stacking and hydrogen bonding with biological targets. For instance, 3-chloro substitution enhances inhibitory potency against glutathione reductase (GR) via uncompetitive binding to the enzyme-substrate complex, while iodine’s bulkiness may alter binding kinetics . SAR studies highlight that 4-iodo substitution improves membrane permeability and target affinity in anticancer isoxazoles (e.g., HSP90 inhibitors like NVP-AUY922) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent photolysis or hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Spill response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste channels .

Advanced: How does the weak N–O bond in the isoxazole ring influence stability during biological assays or catalytic applications?

The labile N–O bond facilitates ring-opening under UV light or thermal stress, generating reactive intermediates (e.g., nitrenes) that may covalently modify biological targets or decompose into toxic byproducts . Stability studies recommend shielding samples from light and using low-temperature (<25°C) conditions during enzymatic assays .

Basic: What biological activities are associated with halogenated isoxazole derivatives like this compound?

These derivatives exhibit:

  • Anticancer activity : Inhibition of HSP90, tubulin polymerization, or HDACs .
  • Antimicrobial effects : Disruption of bacterial glutathione metabolism .
  • Anti-inflammatory action : COX-2 suppression via competitive binding .

Advanced: How can researchers resolve contradictions in reported bioactivity data for halogenated isoxazoles?

Discrepancies may arise from assay conditions (e.g., pH, redox environment) or impurities. Strategies include:

  • Reproducibility checks : Validate results across multiple cell lines (e.g., HeLa vs. MCF-7) .
  • Mechanistic studies : Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. uncompetitive inhibition .
  • Structural analogs : Compare activities of 3-Cl-4-I vs. 3-Br-4-NO₂ derivatives to isolate electronic vs. steric effects .

Basic: What role does the isoxazole scaffold play in drug design, and which FDA-approved drugs incorporate this moiety?

The isoxazole ring enhances metabolic stability and bioavailability. Examples include:

  • Sulfamethoxazole (antibiotic): Targets dihydropteroate synthase.
  • Leflunomide (immunosuppressant): Inhibits dihydroorotate dehydrogenase .

Advanced: What computational tools integrate molecular docking, MD simulations, and DFT to design this compound-based therapeutics?

  • Docking (AutoDock Vina) : Predict binding poses with HDAC8 or HSP90 .
  • Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100-ns trajectories .
  • DFT (Gaussian 16) : Optimize geometries and calculate frontier orbitals to assess reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.